
N'-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide
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Overview
Description
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group, a furohydrazide moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-methyl-3-furohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the furohydrazide moiety may contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(3-Bromophenyl)ethylidene)-2-(2-thienyl)aceto hydrazide
- N’-(1-(3-Bromophenyl)ethylidene)isonicotinohydrazide
Uniqueness
N’-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.
Biological Activity
N'-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, characterization, and biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with 2-methyl-3-furohydrazide. The reaction is usually conducted in an organic solvent such as ethanol or methanol under reflux conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Table 1: Characterization Data
Technique | Observations |
---|---|
NMR | Signals corresponding to the furohydrazide moiety and bromophenyl group were observed at specific chemical shifts indicative of their environments. |
IR | Characteristic absorption bands for C=O (around 1680 cm−1) and N-H stretching (around 3200 cm−1) were noted. |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
- The compound showed an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
Anti-inflammatory Activity
In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
- Case Study : In a study involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-α levels by approximately 50% compared to control groups.
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties, particularly against breast cancer cell lines.
- Cell Viability Assays : The compound was tested on MCF-7 breast cancer cells, where it exhibited an IC50 value of 25 µM, indicating significant cytotoxicity.
Table 2: Biological Activity Summary
Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial | E. coli | Inhibition | 32 µg/mL |
S. aureus | Inhibition | 16 µg/mL | |
Anti-inflammatory | Macrophages | TNF-α reduction | ~50% reduction |
Anticancer | MCF-7 (breast cancer) | Cytotoxicity | 25 µM |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : Its anti-inflammatory effects could be mediated through the modulation of NF-kB signaling pathways.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis via mitochondrial pathways.
Q & A
Basic Research Questions
Q. Q1. What are the optimal synthetic routes for N'-(1-(3-Bromophenyl)ethylidene)-2-methyl-3-furohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of 2-methyl-3-furohydrazide with 3-bromoacetophenone derivatives under reflux in ethanol or methanol. Key steps include:
- Reagent Ratios: A molar ratio of 1:1.2 (hydrazide to ketone) ensures minimal side products.
- Solvent Choice: Ethanol is preferred for its balance of polarity and boiling point (78°C), facilitating reflux without decomposition .
- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate imine bond formation.
- Purification: Recrystallization from aqueous ethanol (70:30 v/v) yields >85% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Q2. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution: Employ direct methods in SHELXS for phase determination .
- Refinement: SHELXL refines positional and anisotropic displacement parameters. Residual factors (R1 < 0.05) indicate high accuracy.
- Validation: Check for voids and disorder using PLATON; hydrogen bonds are analyzed with Mercury .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR: ¹H NMR (DMSO-d6) identifies the hydrazide NH peak at δ 10.2–11.5 ppm and the imine proton at δ 8.1–8.5 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
- IR: Stretching frequencies at 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) validate functional groups .
- Contradictions: Discrepancies in peak splitting (e.g., aromatic protons) are resolved via COSY and NOESY to distinguish coupling patterns .
Advanced Research Questions
Q. Q4. How can computational methods predict the biological activity of this compound, and what docking parameters are validated experimentally?
Methodological Answer:
- Target Selection: Prioritize enzymes like acetylcholinesterase or kinases (e.g., EGFR) based on structural analogs .
- Docking Software: Use AutoDock Vina with Lamarckian GA. Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 100.
- Validation: Compare docking scores (ΔG ≤ −8 kcal/mol) with in vitro IC50 values. For example, if docking predicts EGFR inhibition, validate via kinase inhibition assays (e.g., ADP-Glo™) .
Q. Q5. What strategies mitigate batch-to-batch variability in biological assays for this compound?
Methodological Answer:
- Purity Control: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Adjust retention times (±0.2 min) to detect impurities .
- Solubility Optimization: Prepare stock solutions in DMSO (≤1% v/v in media) to prevent precipitation. Sonication (30 min, 40 kHz) enhances dissolution .
- Assay Reproducibility: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
Q. Q6. How are structure-activity relationships (SAR) studied for derivatives of this compound?
Methodological Answer:
- Derivative Design: Modify substituents on the bromophenyl ring (e.g., Cl, OCH₃) or the furohydrazide core. Synthesize 10–15 analogs .
- Activity Profiling: Test analogs against a panel of cancer cell lines (e.g., HEPG2, MCF7) and pathogens (e.g., S. aureus).
- SAR Analysis: Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC50. A QSAR model with r² > 0.7 is statistically significant .
Q. Q7. What mechanistic studies elucidate the compound’s interaction with DNA or proteins?
Methodological Answer:
- DNA Binding: Conduct ethidium bromide displacement assays (fluorescence quenching) and CD spectroscopy to detect groove-binding vs. intercalation.
- Protein Interaction: Use SPR (Biacore) to measure binding kinetics (ka, kd) for targets like BSA. Thermodynamic parameters (ΔH, ΔS) are derived from ITC .
- In Silico Confirmation: MD simulations (GROMACS) over 50 ns validate stability of ligand-protein complexes .
Properties
Molecular Formula |
C14H13BrN2O2 |
---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9(11-4-3-5-12(15)8-11)16-17-14(18)13-6-7-19-10(13)2/h3-8H,1-2H3,(H,17,18)/b16-9+ |
InChI Key |
GJXUPKPLMKKADW-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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